molecular formula C7H6F2 B038592 3,5-Difluorotoluene CAS No. 117358-51-7

3,5-Difluorotoluene

Cat. No.: B038592
CAS No.: 117358-51-7
M. Wt: 128.12 g/mol
InChI Key: YISYUYYETHYYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorotoluene, also known as 1,3-difluoro-5-methylbenzene, is an organic compound with the molecular formula C7H6F2. It is a derivative of toluene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is a clear, colorless liquid with a boiling point of approximately 117.6°C .

Scientific Research Applications

3,5-Difluorotoluene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology and Medicine: Fluorinated compounds like this compound are often used in the development of pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Safety and Hazards

3,5-Difluorotoluene is a flammable liquid and vapour . It’s advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

3,5-Difluorotoluene is a small organic molecule that primarily interacts with the methyl group in its molecular structure . The methyl group’s internal rotation dynamics are a key aspect of the compound’s behavior .

Mode of Action

The compound exhibits a unique mode of action characterized by six-fold symmetry internal rotation . This rotation poses significant challenges to experimental and theoretical determinations, as the very low torsional barriers result in large tunneling splittings . The internal rotation dynamics of the methyl group in this compound have been resolved using a newly developed computer code .

Biochemical Pathways

The compound’s unique internal rotation dynamics suggest that it could influence a variety of biochemical processes, particularly those involving methyl group interactions .

Result of Action

The primary result of this compound’s action is the alteration of the internal rotation dynamics of the methyl group . This can lead to changes in the physical and chemical properties of the molecule, potentially influencing its interactions with other molecules and its overall behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is classified as a flammable liquid, indicating that its action and stability can be significantly affected by the presence of heat, hot surfaces, sparks, open flames, and other ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluorotoluene typically involves several steps, including chlorination, nitration, and reduction. These steps must be carefully controlled to ensure a high yield of the desired product . Another method involves the continuous oxidation of this compound to produce 3,5-difluorobenzaldehyde using hydrogen peroxide as an oxidizing agent and metal ion complexes of cobalt, molybdenum, and bromine as catalysts .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The use of tubular reactors for continuous oxidation processes is common, as it allows for better control over reaction parameters and higher production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3,5-Difluorobenzaldehyde.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorotoluene
  • 2,3,5,6-Tetrafluorotoluene
  • 2,6-Difluorotoluene

Comparison: 3,5-Difluorotoluene is unique due to the specific positioning of the fluorine atoms, which can influence its chemical and physical properties. For example, the presence of fluorine atoms at the 3 and 5 positions can affect the compound’s reactivity and stability compared to other fluorinated toluenes. This makes this compound particularly useful in certain chemical syntheses and applications .

Properties

IUPAC Name

1,3-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYUYYETHYYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380867
Record name 3,5-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117358-51-7
Record name 3,5-Difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-bromomethyl-3,5-difluoro-benzene (75 g, 0.362 mol), Pd/C (5%, 5 g), and sodium acetate (208 g, 2.54 mol) in ether (300 mL) was treated with hydrogen gas (50 psi) in a Parr shaker for 2 days. The mixture was filtered through Celite and the organic solution washed three times with saturated aqueous sodium bicarbonate solution. The aqueous layers were washed with ether and the combined organic layers dried (MgSO4), filtered, and partially concentrated by evaporation using a cold water bath. The volatile product was obtained as a mixture with ether and the ratio (˜3:2, ether:product, g:g) calculated based on 1H NMR integration to determine actual yield (45.5 g, 0.355 mol, 98%) of product for scaling reagents in the ensuing reaction. 1H NMR (400 MHz, CDCl3) δ 2.25 (s, 3H), 6.51-6.56 (m, 1H), 6.58-6.60 (m, 2H) ppm.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 1-(bromomethyl)-3,5-difluorobenzene (50 g, 0.24 mol), 10% Pd/C (3 g) and sodium acetate (140 g, 1.7 mol) in anhydrous ether (250 mL) was stirred under hydrogen at atmospheric pressure for 24 hr. The mixture was filtered and the filtrate was dried over anhydrous Na2SO4, filtered and used directly in the next step. 1H-NMR (500 MHz, CDCl3): δ 6.56 (d, 2H, J=6.0 Hz), 6.47 (t, 1H, J=9.0 Hz), 2.22 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluorotoluene
Reactant of Route 2
3,5-Difluorotoluene
Reactant of Route 3
3,5-Difluorotoluene
Reactant of Route 4
3,5-Difluorotoluene
Reactant of Route 5
3,5-Difluorotoluene
Reactant of Route 6
3,5-Difluorotoluene
Customer
Q & A

Q1: What makes 3,5-Difluorotoluene interesting for studying internal rotation dynamics?

A: this compound exhibits pure six-fold symmetry (V6) internal rotation due to its methyl group. This characteristic poses a significant challenge for both experimental and theoretical analysis because the exceptionally low torsional barriers result in large tunneling splittings that are difficult to identify and model. [] Researchers have developed specialized computer code to analyze the jet-cooled rotational spectra of this compound, revealing valuable information about its internal rotation dynamics. []

Q2: How does the fluorine substitution in this compound impact its CH stretching overtone spectra?

A: The presence of fluorine atoms in this compound significantly influences its CH stretching overtone spectra. The aryl regions of these spectra exhibit complexity due to Fermi resonance, requiring analysis with a two-level system model. [] Researchers have developed methods to "correct" for this resonance, allowing for the interpretation of uncoupled stretching oscillators. Additionally, the methyl band profiles in the spectra are affected by the coupling between CH stretching and methyl torsion, necessitating simulation with specialized models that consider both factors. []

Q3: Can this compound be used to study the formation and properties of benzyl-type radicals?

A: Yes, this compound serves as a precursor for generating 3,5-difluorobenzyl radicals through techniques like corona-excited supersonic expansion. [] Studies using this approach have allowed researchers to observe the vibronic emission spectrum of jet-cooled 3,5-difluorobenzyl radicals. [] Interestingly, these studies also revealed the formation of other isomeric difluorobenzyl radicals, suggesting molecular rearrangement processes occur within the jet, possibly involving fluorine atom or methylene group migration. [] These findings highlight the potential of using this compound as a model system to investigate the formation and rearrangement mechanisms of benzyl-type radicals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.